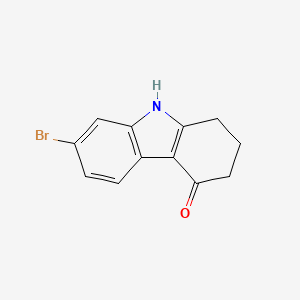

7-Bromo-2,3-dihydro-1H-carbazol-4(9H)-one

Description

7-Bromo-2,3-dihydro-1H-carbazol-4(9H)-one is a brominated carbazole derivative characterized by a fused tricyclic structure with a ketone group at position 4 and a bromine substituent at position 5. This compound serves as a key intermediate in pharmaceutical and materials science research due to its reactivity and structural versatility. Its synthesis typically involves Rh(III)-catalyzed C−H activation/intramolecular cyclization, yielding high-purity products (75–89%) with melting points ranging from 109–204°C . Spectral data (NMR, IR, HRMS) confirm its structural integrity, with distinct signals for the bromine atom and ketone group .

Propriétés

IUPAC Name |

7-bromo-1,2,3,9-tetrahydrocarbazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c13-7-4-5-8-10(6-7)14-9-2-1-3-11(15)12(8)9/h4-6,14H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJWATEMVALDWMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)C3=C(N2)C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Key Reaction Conditions:

- Temperature Control : Reactions are often initiated at low temperatures (e.g., 0 °C) to prevent side reactions and improve yields.

- Solvents : Common solvents include dichloromethane or dimethylformamide, which facilitate solubility and reactivity.

- Monitoring Techniques : Thin-layer chromatography (TLC) is used to track reaction progress, while nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity.

Bromination Step

The bromination step involves introducing a bromine atom at the seventh position of the carbazole ring. This is achieved using brominating agents such as bromine or N-bromosuccinimide (NBS). The reaction is conducted under controlled conditions to avoid over-bromination or degradation of the substrate.

Reaction Details:

| Parameter | Details |

|---|---|

| Brominating Agent | Bromine or NBS |

| Solvent | Dichloromethane |

| Temperature | 0 °C for initiation |

| Yield Range | 65%–90% depending on conditions |

Cyclization Step

Cyclization is a crucial step that transforms the brominated intermediate into this compound. This step typically involves heating the reaction mixture under acidic or basic conditions to promote ring closure.

Reaction Details:

| Parameter | Details |

|---|---|

| Catalyst | Acidic or basic catalysts |

| Solvent | Dimethylformamide or acetonitrile |

| Temperature | Elevated temperatures (50–100 °C) |

| Yield Range | Up to 90% |

Purification and Characterization

After synthesis, purification techniques such as recrystallization or column chromatography are employed to isolate the product. Characterization methods include:

- NMR Spectroscopy : Confirms structural details.

- Mass Spectrometry : Determines molecular weight.

- Infrared (IR) Spectroscopy : Identifies functional groups.

Summary Table of Preparation Methods

| Step | Reagents/Catalysts | Conditions | Yield Range |

|---|---|---|---|

| Bromination | Bromine/NBS | Dichloromethane, 0 °C | 65%–90% |

| Cyclization | Acidic/Basic catalyst | DMF/Acetonitrile, 50–100 °C | Up to 90% |

| Purification | Recrystallization/Chromatography | Ambient temperature | High purity |

Notes on Optimization

- Temperature Control : Maintaining precise temperature during bromination and cyclization minimizes side reactions.

- Solvent Selection : Solvents like dichloromethane enhance solubility and reaction efficiency.

- Monitoring Techniques : TLC ensures timely intervention if reactions deviate from expected pathways.

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: : The bromine substituent at the 7-position can participate in various substitution reactions, including nucleophilic aromatic substitution (S_NAr) and palladium-catalyzed cross-coupling reactions.

Oxidation and Reduction: : While the core carbazole structure is relatively stable, selective oxidation or reduction reactions can be performed on other functional groups if present in the molecule.

Common Reagents and Conditions:

Palladium-catalyzed Reactions: : Palladium catalysts like Pd(PPh3)4 are commonly used in Suzuki-Miyaura and Heck reactions involving this compound.

Nucleophilic Reagents: : Amines and other nucleophiles can be used in substitution reactions with this compound.

Major Products Formed: The major products formed depend on the specific reactions and reagents used. Commonly, derivatives with new substituents replacing the bromine atom or further functionalized products are obtained.

Applications De Recherche Scientifique

Medicinal Chemistry

Antihypertensive and β-Receptor Blocking Agents:

7-Bromo-2,3-dihydro-1H-carbazol-4(9H)-one is recognized for its potential as a β-receptor blocker. It is structurally related to carvedilol, a well-known antihypertensive agent that also possesses antioxidant properties. The compound's ability to inhibit β-receptors makes it a candidate for further studies aimed at developing new antihypertensive medications.

Anti-inflammatory Properties:

This compound serves as a key intermediate in the synthesis of licofelone, an anti-inflammatory drug currently undergoing clinical trials. Licofelone has shown promise in treating conditions like osteoarthritis by inhibiting both COX and LOX enzymes, which are involved in inflammatory pathways.

Anticancer Activity:

Research indicates that this compound exhibits anticancer properties. It has been investigated for its ability to block proliferation and induce apoptosis in various cancer cell lines. The compound's mechanism of action and specific targets are subjects of ongoing research.

Organic Synthesis

Building Block for Complex Molecules:

The compound acts as an important building block in organic synthesis. It is utilized to create various derivatives that have diverse applications in pharmaceuticals. For instance, it is involved in the synthesis of N-tosyl derivatives that can lead to compounds with unique biological activities .

Synthesis of Carbazole Derivatives:

this compound is part of a larger class of carbazole derivatives known for their varied biological activities. These derivatives are synthesized through innovative methods such as Rh(III)-catalyzed C–H activation/cyclization reactions, which enhance the efficiency and specificity of the synthesis process .

Case Study 1: Development of Anticancer Agents

In a study focusing on the anticancer potential of carbazole derivatives, this compound was shown to effectively inhibit the growth of specific cancer cell lines. The compound's structural features contribute to its biological activity, making it a valuable candidate for further pharmacological evaluations.

Case Study 2: Synthesis Pathways

Research has demonstrated efficient synthetic pathways for producing this compound and its derivatives. These pathways often involve multi-step reactions that highlight the compound's versatility as a precursor in drug development .

Mécanisme D'action

Comparison with Other Compounds:

7-Bromo-2,3-dihydro-1H-carbazol-4(9H)-one vs. Carbazole:

Other Brominated Carbazole Derivatives: : Its unique position of the bromine substituent at the 7-position can result in different reactivity patterns compared to other brominated carbazole derivatives like 3-bromo or 9-bromo derivatives.

Comparaison Avec Des Composés Similaires

Structural Similarity and Substituent Effects

The compound shares a core 2,3-dihydro-1H-carbazol-4(9H)-one scaffold with several analogs, differing primarily in substituent type and position:

Key Observations :

- Bromine Position: Bromine at position 7 (target compound) vs. 6 or 8 (analogs) alters electronic properties and reactivity.

- Ring Modifications: Pyridine or quinoline-fused analogs (e.g., 8-bromo-pyridoindole) display increased polarity and hydrogen-bonding capacity compared to the carbazole core .

Physicochemical Properties

Key Observations :

Activité Biologique

7-Bromo-2,3-dihydro-1H-carbazol-4(9H)-one is a brominated carbazole derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C₁₂H₁₀BrNO

- Molecular Weight : 264.12 g/mol

- Melting Point : 224 - 226°C

- Boiling Point : Approximately 386.3°C

The compound features a bromine atom at the 7th position on the carbazole structure, which influences its chemical reactivity and biological activity. This unique configuration allows for various chemical transformations, including nucleophilic aromatic substitutions and oxidation reactions.

Antitumor Properties

Research indicates that carbazole derivatives, including this compound, exhibit significant antitumor activities. The compound has been identified as a precursor for anticancer drugs such as carvedilol and licofelone, suggesting its relevance in cancer treatment strategies.

Anti-inflammatory Effects

Studies have shown that this compound possesses anti-inflammatory properties. It interacts with various biological receptors, particularly serotonin receptors (5-HT2C and 5-HT2B), which could lead to applications in treating mood disorders and other central nervous system conditions .

The exact mechanism of action for this compound remains largely unexplored; however, its interactions with serotonin receptors suggest a modulation of neurotransmitter systems that may influence mood and anxiety levels. Additionally, its role as a substrate for cytochrome P450 enzymes indicates involvement in drug metabolism processes.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities of various compounds related to this compound:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 6-Bromo-2,3-dihydroquinolin-4(1H)-one | 76228-06-3 | 0.78 |

| 6-Bromo-2,3,4,9-tetrahydro-1H-carbazole | 21865-50-9 | 0.77 |

| 8-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | 497261-38-8 | 0.71 |

These compounds share structural features that may contribute to similar biological activities; however, the presence of the bromine atom at the seventh position in this compound is critical for its unique reactivity and potential therapeutic effects.

Future Research Directions

Given the promising biological activities associated with carbazole derivatives, further research is warranted to elucidate the specific mechanisms through which this compound exerts its effects. Potential areas for investigation include:

- Detailed Pharmacological Studies : Conducting in vitro and in vivo studies to assess the full spectrum of biological activities.

- Mechanistic Studies : Exploring the interaction pathways with serotonin receptors and other molecular targets.

- Synthesis of Derivatives : Investigating modifications of the compound to enhance its biological activity or reduce toxicity.

Q & A

Q. What are the common synthetic routes for 7-bromo-2,3-dihydro-1H-carbazol-4(9H)-one, and how can reaction conditions be optimized?

The synthesis often involves halogenation and cyclization steps. For example, brominated intermediates like 1,4-dibromobutane can react with carbazole derivatives under controlled conditions (45°C, 3 hours) in the presence of catalysts such as tetrabutylammonium bromide (TBAB) to improve yield . Purification typically includes solvent extraction, vacuum distillation, and recrystallization from ethanol. Optimization may require adjusting stoichiometry, temperature, and catalyst loading while monitoring via TLC or HPLC .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

X-ray crystallography is critical for resolving its 3D structure, as demonstrated for related brominated carbazole derivatives . 2D NMR techniques (e.g., - HMBC) help confirm regiochemistry and hydrogen bonding patterns . Elemental analysis and mass spectrometry validate purity and molecular weight .

Q. How should researchers handle safety and stability concerns during experiments?

While basic safety protocols (e.g., PPE, ventilation) are essential, advanced handling involves stabilizing the compound under inert atmospheres (N/Ar) to prevent bromine displacement or oxidation. Storage in desiccated, amber vials at -20°C is recommended to avoid photodegradation .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

A fractional factorial design (FFD) minimizes experiments while testing variables like temperature, solvent polarity, and catalyst concentration. For example, a 2 design with center points identifies interactions between parameters. Response surface methodology (RSM) then refines optimal conditions .

Q. What computational tools are used to predict reactivity or regioselectivity in brominated carbazole derivatives?

Density Functional Theory (DFT) calculates electron density maps to predict bromination sites. Reaction path search algorithms (e.g., artificial force-induced reaction method) model transition states, while molecular dynamics simulations assess solvent effects . Experimental validation via -NMR coupling constants can resolve computational vs. empirical discrepancies .

Q. How to reconcile contradictory data between experimental and computational studies?

Systematic error analysis is key. For example, if DFT predicts a bromination site conflicting with NMR data, re-evaluate solvent parameters in simulations or test alternative catalysts. Bayesian inference can statistically weigh experimental vs. computational uncertainties .

Q. What strategies address low regioselectivity in bromination reactions of carbazole scaffolds?

Directed ortho-metalation (DoM) using directing groups (e.g., -OMe, -COOR) can enhance selectivity. Alternatively, steric hindrance from bulky substituents (e.g., tert-butyl) may block undesired sites. Kinetic vs. thermodynamic control via temperature modulation is also effective .

Q. How does the compound’s stability vary under acidic, basic, or photolytic conditions?

Conduct accelerated stability studies:

Q. What role does this compound play in materials science or medicinal chemistry?

As a brominated heterocycle, it serves as a precursor for:

Q. How to design a multi-step synthesis protocol integrating this compound into complex architectures?

Use convergent synthesis:

- Step 1 : Synthesize the carbazole core via Ullmann coupling or Buchwald-Hartwig amination.

- Step 2 : Introduce bromine via electrophilic substitution (e.g., NBS/FeCl).

- Step 3 : Functionalize via Suzuki-Miyaura cross-coupling or click chemistry .

Monitor intermediates with LC-MS and optimize yields via DoE .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.